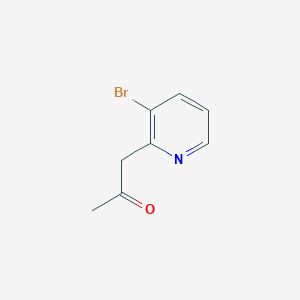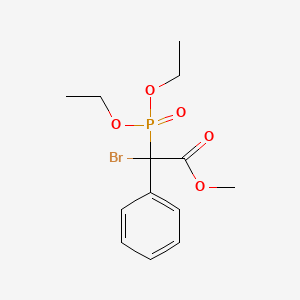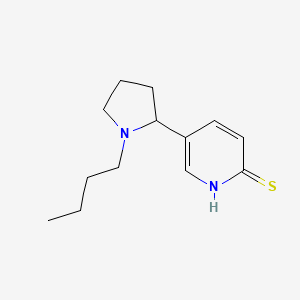
5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine moiety and a thiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and pyrrolidine.
Formation of Pyrrolidine Substituent: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the pyrrolidine moiety.
Introduction of Thiol Group: The thiol group is introduced via a thiolation reaction, often using reagents such as thiourea or thiols in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and thiol groups can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
相似化合物的比较
Similar Compounds
Pyrrolidine-2-thiol: Lacks the butyl and pyridine substituents, making it less complex.
2-(Pyrrolidin-1-yl)pyridine:
5-(1-Methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol is unique due to the combination of the butyl group, pyrrolidine ring, and thiol group, which confer specific chemical and biological properties
属性
分子式 |
C13H20N2S |
|---|---|
分子量 |
236.38 g/mol |
IUPAC 名称 |
5-(1-butylpyrrolidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C13H20N2S/c1-2-3-8-15-9-4-5-12(15)11-6-7-13(16)14-10-11/h6-7,10,12H,2-5,8-9H2,1H3,(H,14,16) |
InChI 键 |
UWNCPQAQHRUSNP-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCCC1C2=CNC(=S)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


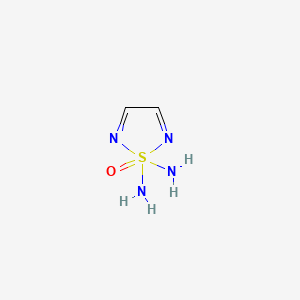
![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
![Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1](/img/structure/B15061111.png)
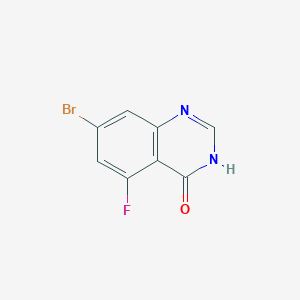

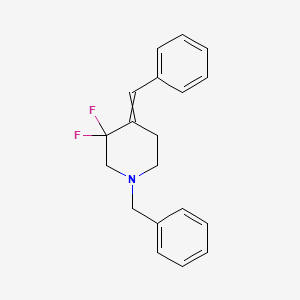
![[1-(Trifluoromethyl)anthracen-9-yl]methanol](/img/structure/B15061151.png)
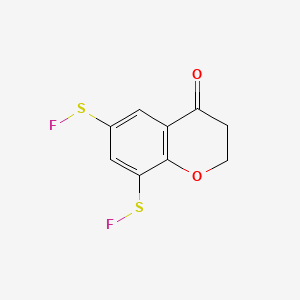
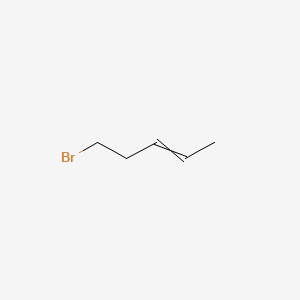
![Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate](/img/structure/B15061161.png)

